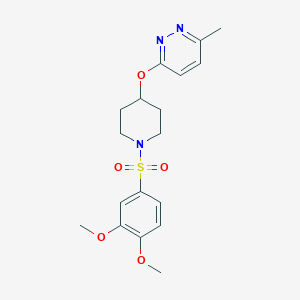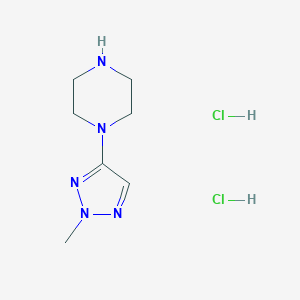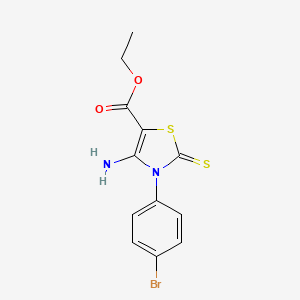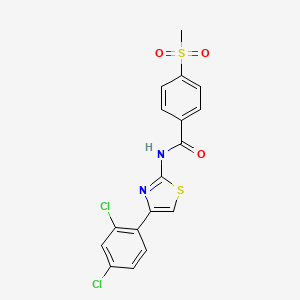![molecular formula C19H21N3O2S2 B2744510 N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252817-14-3](/img/structure/B2744510.png)
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thieno[3,2-d]pyrimidin derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a thieno[3,2-d]pyrimidin ring, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring. It also has an acetamide group attached to the pyrimidine ring .Scientific Research Applications
Antimicrobial Activity
Thieno[3,2-d]pyrimidin derivatives have been recognized for their antimicrobial properties . The sulfur and nitrogen heteroatoms in the thiazole ring can interact with bacterial enzymes and inhibit their function, leading to potential applications in developing new antimicrobial agents .
Antitumor and Anticancer Research
Compounds with thieno[3,2-d]pyrimidin structures have shown promise in antitumor and anticancer research . Their ability to interfere with DNA replication and cell division makes them candidates for chemotherapy drug development .
Anti-inflammatory Applications
The anti-inflammatory potential of thieno[3,2-d]pyrimidin compounds is due to their ability to modulate inflammatory pathways. They can be used to study the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
Antiviral Research
These compounds have been explored for their antiviral activities , particularly against RNA viruses. Their interaction with viral enzymes can help in the design of drugs targeting viral replication processes .
Antidiabetic Activity
Research has indicated that thieno[3,2-d]pyrimidin derivatives can be effective in antidiabetic therapy . They may work by influencing insulin release or by improving insulin sensitivity .
Neuroprotective Effects
The neuroprotective effects of thieno[3,2-d]pyrimidin compounds are being studied for their potential in treating neurodegenerative diseases. They may protect neurons by reducing oxidative stress or by modulating neurotransmitter systems .
Cardiovascular Research
These compounds are also being investigated for their role in cardiovascular research . They may have applications in preventing or treating conditions like hypertension and atherosclerosis by affecting vascular smooth muscle cells .
Agricultural Chemistry
In agricultural chemistry, thieno[3,2-d]pyrimidin derivatives could be used to develop new pesticides or herbicides . Their molecular structure allows for interaction with specific enzymes or receptors in pests and weeds .
Mechanism of Action
The biological activity of this compound would depend on its interactions with biological targets. Thieno[3,2-d]pyrimidin derivatives have been reported to exhibit various biological activities, but the specific mechanism of action would depend on the exact structure of the compound and its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-N-ethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-21(12-14-8-6-5-7-9-14)16(23)13-26-19-20-15-10-11-25-17(15)18(24)22(19)4-2/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECJOGRVPFKFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(2,3-dihydro-1-benzofuran-2-ylmethylamino)methyl]-1-methylpyrrole-2-carboxylate;hydrochloride](/img/structure/B2744429.png)
![N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide](/img/structure/B2744431.png)
![N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2744432.png)
![2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2744434.png)


![N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2744441.png)
![4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]quinoline](/img/structure/B2744442.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2744446.png)

![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2744449.png)